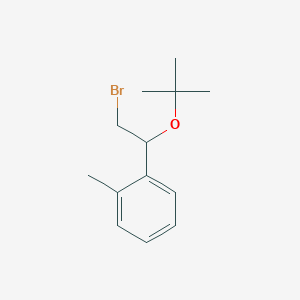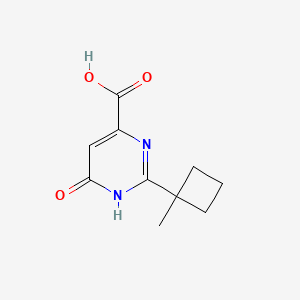
2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the copper-mediated three-component reaction, which involves o-iodoanilines, anilines, and ethyl trifluoropyruvate . This reaction proceeds via condensation of o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling reaction with aniline and intramolecular amination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as the Ullmann-type cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, trifluoropyruvate, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield benzimidazole derivatives, while oxidation or reduction can lead to various functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within a system. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but lacks the trifluoromethoxy group.
3-(Trifluoromethoxy)aniline: Similar but with the trifluoromethoxy group in a different position on the benzene ring.
4-(Trifluoromethyl)aniline: Similar but lacks the trifluoromethoxy group and has the trifluoromethyl group in a different position.
Uniqueness
2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C8H5F6NO |
|---|---|
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
2-(trifluoromethoxy)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)4-1-2-5(15)6(3-4)16-8(12,13)14/h1-3H,15H2 |
InChI-Schlüssel |
MPTPCHPDGRWBEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


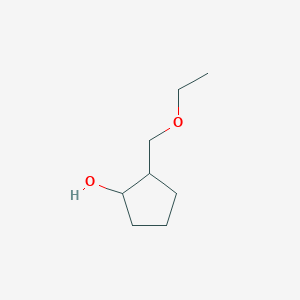
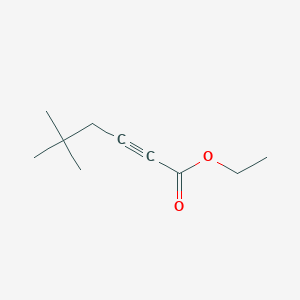

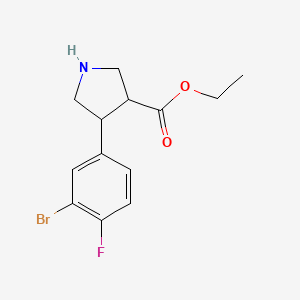
![4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629623.png)
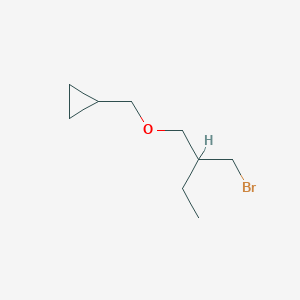
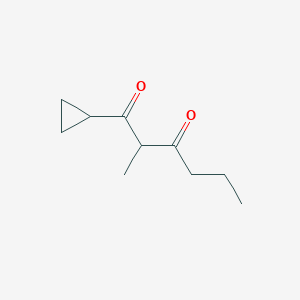
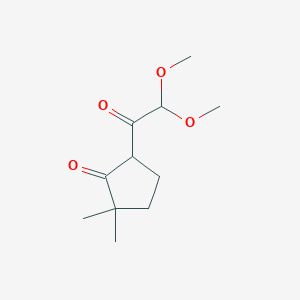
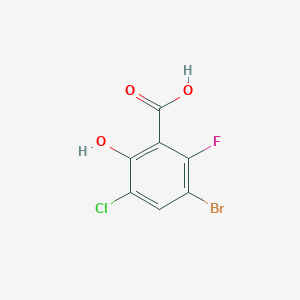

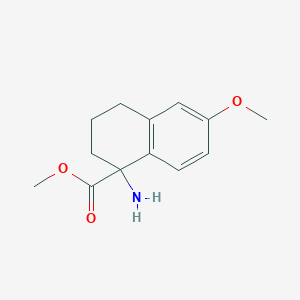
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)
